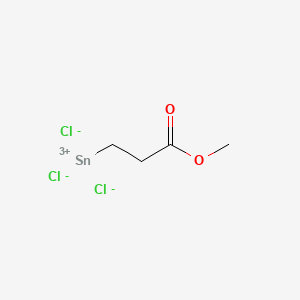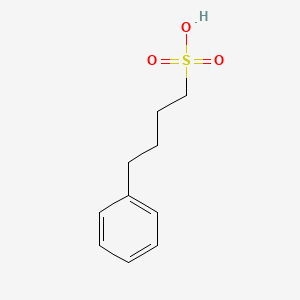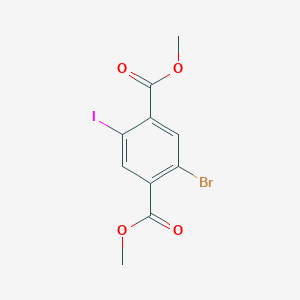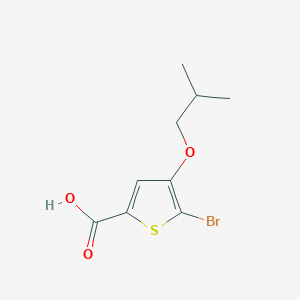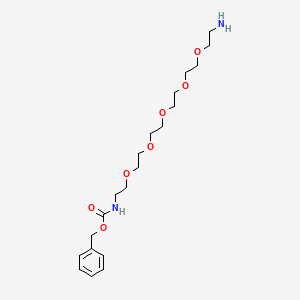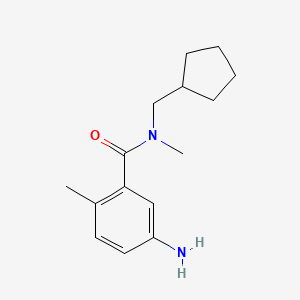![molecular formula C31H29N4NaO12S2 B12066803 sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)
sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide is a complex organic compound known for its fluorescent properties. It is often used in various scientific applications, particularly in molecular imaging and as a fluorescent dye in biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the xanthene core. The xanthene core is synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions. The resulting product is then sulfonated to introduce sulfonate groups at specific positions on the xanthene ring.
Next, the amino and carboxyphenyl groups are introduced through a series of substitution reactions. The final step involves the conjugation of N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide to the xanthene derivative. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of continuous flow reactors and advanced chromatographic techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxyphenyl group to a hydroxyl group.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a fluorescent probe to study various chemical reactions and interactions. Its fluorescence properties allow for the real-time monitoring of reaction progress and the detection of specific analytes.
Biology
In biological research, the compound is widely used as a fluorescent dye for labeling proteins, nucleic acids, and other biomolecules. It is particularly useful in fluorescence microscopy and flow cytometry, where it helps visualize cellular structures and processes.
Medicine
In medicine, the compound is employed in molecular imaging techniques to diagnose and monitor diseases such as cancer. Its ability to selectively bind to specific biomolecules makes it a valuable tool for targeted imaging and therapy.
Industry
Industrially, the compound is used in the development of fluorescent sensors and diagnostic kits. Its stability and high fluorescence intensity make it suitable for various analytical applications.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties When exposed to light of a specific wavelength, it absorbs the energy and re-emits it at a longer wavelength
At the molecular level, the compound targets specific biomolecules through covalent or non-covalent interactions. The xanthene core provides the fluorescent signal, while the attached functional groups facilitate binding to the target molecules. The pathways involved include energy transfer mechanisms and specific binding interactions with proteins, nucleic acids, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications in biological research.
Rhodamine: Known for its high fluorescence intensity and stability, used in various imaging techniques.
Alexa Fluor Dyes: A series of fluorescent dyes with different spectral properties, used for multiplexing in imaging applications.
Uniqueness
Sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide stands out due to its unique combination of functional groups, which provide both high fluorescence intensity and specific binding capabilities. This makes it particularly useful in applications requiring precise targeting and high sensitivity.
Eigenschaften
Molekularformel |
C31H29N4NaO12S2 |
|---|---|
Molekulargewicht |
736.7 g/mol |
IUPAC-Name |
sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide |
InChI |
InChI=1S/C20H14N2O9S2.C11H16N2O3.Na/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-9(14)12-7-3-2-4-8-13-10(15)5-6-11(13)16;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);5-6H,2-4,7-8H2,1H3,(H,12,14);/q;;+1/p-1 |
InChI-Schlüssel |
HWFSAGJVJUROOQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NCCCCCN1C(=O)C=CC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B12066720.png)

![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
